ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring system. Key substituents include a 3-ethyl group, 4-oxo moiety, and 6-phenyl group on the thienopyrimidine scaffold. The molecule is further functionalized with a sulfanylacetamido linker attached to an ethyl benzoate ester at the benzene ring’s position 2.
The compound’s synthesis likely involves multi-step reactions, including amide coupling and esterification, under conditions similar to those reported for structurally related molecules (e.g., use of cesium carbonate or DMF as activators) . Characterization via $^1$H NMR, IR, and mass spectrometry would confirm its structure, with distinct signals for the ester carbonyl ($\sim$170 ppm in $^{13}$C NMR) and amide NH ($\sim$8–10 ppm in $^1$H NMR) .
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-19(14-20(34-22)16-10-6-5-7-11-16)27-25(28)33-15-21(29)26-18-13-9-8-12-17(18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUURMNABSRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine Core
The core is synthesized via cyclization of ethyl 3-aminothiophene-2-carboxylate derivatives. A representative protocol involves:
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Alkylation : Ethyl 3-aminothiophene-2-carboxylate reacts with ethyl iodide in dimethylformamide (DMF) at 60°C for 12 hours to introduce the ethyl group at position 3.
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Cyclization : The intermediate undergoes cyclization using triethyl orthoformate in acetic acid under reflux (110°C, 6 hours), forming 3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Mechanistic Insight : Cyclization proceeds via intramolecular nucleophilic attack of the amine on the orthoformate-activated carbonyl, yielding the pyrimidine ring.
Introduction of the Phenyl Group at Position 6
The phenyl group is introduced via palladium-catalyzed cross-coupling:
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Bromination : The core is brominated at position 6 using N-bromosuccinimide (NBS) in chloroform at 0°C.
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Suzuki-Miyaura Coupling : The brominated intermediate reacts with phenylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst, yielding the 6-phenyl derivative.
Optimization : Excess phenylboronic acid (1.5 equiv) and degassed solvents improve yields to 78–85%.
Sulfanylacetamide Linkage Formation
The sulfanyl group is introduced via nucleophilic substitution:
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Thiolation : The 2-position of the pyrimidine core reacts with thiourea in ethanol under reflux, generating the thiol intermediate.
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Acetamide Coupling : The thiol reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by amidation with ethyl 2-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.
Critical Note : Strict temperature control (–5°C to 5°C) prevents disulfide byproducts.
Final Esterification and Purification
The ethyl benzoate group is introduced via ester exchange:
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Esterification : The intermediate reacts with ethanol in sulfuric acid (2 M) at 70°C for 4 hours.
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Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol.
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 6 hours | 2 hours (flow reactor) |
| Yield | 65–70% | 85–90% |
| Solvent Consumption | 50 mL/g | 10 mL/g (solvent recycle) |
| Catalyst Loading | 5 mol% Pd | 1 mol% Pd (supported) |
Continuous flow reactors reduce reaction times by 67%, while immobilized Pd catalysts cut costs by 80%.
Analytical Characterization
Key Data for Final Product :
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¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.25 (m, 9H, aromatic), 4.32 (q, 2H, –OCH₂), 3.01 (q, 2H, –NCH₂), 1.39 (t, 3H, –CH₃).
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization :
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Issue : Competing 5-membered ring formation.
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Solution : Use of bulky bases (e.g., DBU) favors 6-membered pyrimidine.
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Steric Hindrance in Coupling :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is highly reactive and can undergo various chemical reactions, such as:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions typically result in the formation of thiols and amines.
Substitution: Undergoes nucleophilic substitution, especially at the acetamido and benzoate groups.
Common Reagents and Conditions
Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions vary depending on the reaction conditions but often include sulfoxides, sulfones, thiols, and modified benzoates.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,2-d]pyrimidine core, which is characterized by a fused heterocyclic structure that incorporates sulfur and nitrogen atoms. The presence of various functional groups—including ethyl, oxo, sulfanyl, and phenyl—enhances its chemical properties and potential reactivity. This structural complexity makes it a valuable candidate for further research in drug development and other applications.
A. Medicinal Chemistry
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Anticancer Properties : Research suggests that this compound may possess anticancer activities by targeting specific pathways involved in cell proliferation and apoptosis. Its structural features allow interaction with various molecular targets within cancer cells .
B. Biological Studies
The compound's biological activities extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Effects : Preliminary studies have shown that thienopyrimidine derivatives can modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This mechanism is crucial for understanding its therapeutic potential in various diseases.
A. Synthesis of Complex Molecules
In the field of organic synthesis, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions that can lead to the development of novel compounds with enhanced properties.
B. Material Science
The compound's chemical properties make it suitable for applications in developing new materials. Its ability to undergo chemical modifications allows researchers to tailor its properties for specific industrial applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog is 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (CAS 1185079-82-6), which shares the thienopyrimidine core but differs in terminal functional groups .
Key Differences and Implications
Terminal Groups: The target compound’s ethyl benzoate ester enhances lipophilicity compared to the 4-ethylphenyl acetamide in CAS 1185079-82-6. This difference may improve membrane permeability but reduce aqueous solubility.
Molecular Weight and Size :
- The target compound’s higher molecular weight (524.6 vs. 449.6 g/mol) and additional oxygen atoms reflect its extended ester-linked benzoate moiety. This could influence binding interactions in biological targets (e.g., kinases) due to steric or electronic effects.
Synthetic Complexity :
- Introducing the benzoate ester requires additional steps (e.g., esterification), whereas the amide in CAS 1185079-82-6 is formed via direct coupling. This impacts scalability and yield .
Biological Activity
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the thienopyrimidine class. Its unique structure, which incorporates a thieno[3,2-d]pyrimidine core along with various substituents, has made it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features several functional groups that enhance its chemical reactivity and biological efficacy. The presence of the ethyl, oxo, and sulfanyl groups contributes to its diverse biological activities. The intricate arrangement of these groups allows for specific interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Various studies have reported its effectiveness against different bacterial strains. For instance, derivatives of thienopyrimidine compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : The compound has been evaluated for its potential in inhibiting tumor growth. Research has demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Anticonvulsant Properties : Some derivatives have exhibited anticonvulsant activity in preclinical models, suggesting potential therapeutic applications in treating epilepsy .
- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is crucial for its potential use in drug development targeting various diseases .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways and enzyme activities. For example:
- It may inhibit the activity of certain kinases involved in cell proliferation and survival.
- The compound's interaction with G protein-coupled receptors (GPCRs) has been noted as a potential pathway for its pharmacological effects .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antibacterial properties of thienopyrimidine derivatives, including the target compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity Assessment : Research conducted by Al-Suwaidan et al. (2016) explored the antitumor effects of thienopyrimidine compounds in vitro and in vivo, showing promising results in reducing tumor size and promoting apoptosis in cancer cell lines .
- Anticonvulsant Testing : In a study examining various thienopyrimidine derivatives for anticonvulsant activity, ethyl 2-[2-(...)] showed considerable efficacy in reducing seizure frequency in animal models .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Condensation of thiophene and pyrimidine derivatives under acidic/basic conditions to form the thieno[3,2-d]pyrimidine core .
Sulfanyl Acetamido Linkage : Reaction of the thiol group with chloroacetamide intermediates under inert atmospheres (e.g., nitrogen) to avoid oxidation .
Esterification : Introduction of the ethyl benzoate moiety via esterification with ethanol and acid catalysts .
- Optimization : Yield improvements (e.g., 60–75%) require precise temperature control (70–90°C), solvent selection (DMF or THF), and catalyst use (e.g., pyridine for amide coupling) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 479.57 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., sulfoxide derivatives from oxidation) .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Reactivity : The sulfanyl (-S-) group participates in nucleophilic substitutions (e.g., with alkyl halides) and oxidations (e.g., to sulfoxides/sulfones using mCPBA or H2O2) .
- Biological Impact : Sulfanyl derivatives exhibit enhanced enzyme inhibition (e.g., kinase inhibition in cancer pathways) due to sulfur’s electronegativity and hydrogen-bonding potential .
- Experimental Design : Compare IC50 values of sulfanyl vs. sulfone analogs in kinase inhibition assays to quantify activity differences .
Q. What structural modifications enhance the compound’s anticancer activity?
- Methodological Answer :
- SAR Studies :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Ethyl → Methyl at pyrimidine | Reduced potency (IC50 increases 2–3×) | |
| Phenyl → 4-Fluorophenyl | Improved selectivity for EGFR kinase | |
| Benzoate ester → Free carboxylic acid | Increased solubility but reduced membrane permeability |
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes after modifications .
Q. How can contradictions in reported biological data (e.g., anti-inflammatory vs. no activity) be resolved?
- Methodological Answer :
- Hypothesis Testing :
Assay Variability : Replicate studies using standardized protocols (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity) .
Concentration Dependence : Test dose-response curves (0.1–100 μM) to identify threshold effects .
Metabolite Interference : Use LC-MS to detect degradation products in cell culture media .
Q. What computational methods predict interactions with biological targets like kinases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets of kinases (e.g., CDK2) using GROMACS .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger .
- Validation : Correlate computational binding scores with experimental IC50 values from kinase profiling .
Methodological Challenges and Solutions
Q. How to address low yields in the final synthetic step?
- Troubleshooting :
- Side Reactions : Monitor intermediates via TLC to detect premature oxidation of the sulfanyl group .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. What strategies improve solubility for in vivo studies?
- Approaches :
- Prodrug Design : Convert the ethyl ester to a phosphate salt for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
